2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine
Overview
Description
“2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine” is a chemical compound. However, there is limited information available specifically for this compound12. It’s worth noting that benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities3.
Synthesis Analysis
While there isn’t specific information on the synthesis of “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine”, benzofuran derivatives can be synthesized through various methods. For instance, one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions is a common strategy3.
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine” is not explicitly available. However, the InChI code for a similar compound, “2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonitrile”, is 1S/C11H11NO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6H2,1-2H3
1.
Chemical Reactions Analysis
Specific chemical reactions involving “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine” are not available. However, benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine” are not explicitly available. However, a similar compound, “2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonitrile”, is a liquid at room temperature1.
Scientific Research Applications
Synthesis and Material Science
Efficient Synthesis of Key Intermediates : The compound has been utilized in the efficient synthesis of key intermediates such as 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, which is crucial for the synthesis of licofelone, an anti-inflammatory drug. This synthesis involves a novel approach to producing unstable intermediates, which are then cyclized using Ag or Au catalysts to yield desired products (Rádl et al., 2009).
Green Synthesis of Benzofurane Derivatives : Another study highlights an environmentally friendly pathway for synthesizing benzofurane derivatives, important for their pharmaceutical activities, through selective direct ring acylation of resorcinol with isobutyryl chloride, catalyzed by solid acids (Békássy et al., 2007).
Pharmaceutical Development
Antipsychotic Potential : A compound with a similar structure, F15063, exhibits properties as a dopamine D2/D3 receptor antagonist, 5-HT1A receptor agonist, and dopamine D4 receptor partial agonist. Its effects on neuronal firing and neurotransmitter release suggest potential antipsychotic applications (Assié et al., 2009).
Synthesis of Bioactive Molecules : The synthesis of (E)-2-benzylidenimino-4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)thiazoles demonstrates the potential for creating molecules with insecticidal and fungicidal activities, highlighting the compound's role in developing new bioactive molecules (Shen et al., 2012).
Analytical Chemistry
- Fluorescence Assay for Triethylamine : The catalytic dimerization of benzofuran-2-boronic acid, which involves compounds structurally related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-amine, has been utilized to develop a simple fluorescence assay for detecting triethylamine, showcasing its analytical applications (Tange et al., 2021).
Safety And Hazards
The safety and hazards of “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine” are not explicitly available. However, a similar compound, “2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonitrile”, has hazard statements H302, H312, H315, H319, H332, H335, indicating it may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation1.
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets3. Therefore, “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine” could potentially be explored for similar applications in the future.
Please note that the information provided is based on the closest available data and may not be entirely accurate for “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine”. Further research and studies would be needed for more accurate information.
properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDIQKVNWBXIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344335 | |
Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine | |
CAS RN |
31010-94-3 | |
Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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